molecular formula C6H8O2 B122817 1,2-Cyclohexanedione CAS No. 765-87-7

1,2-Cyclohexanedione

Cat. No. B122817
CAS RN: 765-87-7
M. Wt: 112.13 g/mol
InChI Key: OILAIQUEIWYQPH-UHFFFAOYSA-N
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Description

1,2-Cyclohexanedione is a compound of interest in various chemical research areas due to its unique properties and potential applications. The studies on this compound range from its synthesis to its reactivity and physical properties.

Synthesis Analysis

The synthesis of 1,2-cyclohexanedione derivatives has been explored in different contexts. For instance, an improved synthesis method for arylmethylene bis derivatives of 1,2-cyclohexanedione has been developed, which is catalyzed by urea and uses ultrasound in aqueous media, resulting in high yields and environmental friendliness . Additionally, the synthesis and characterization of 1,2-BN cyclohexane, a BN-isostere of cyclohexane, have been reported, demonstrating the potential of BN/CC isosterism to create structurally diverse compounds .

Molecular Structure Analysis

The molecular structure of gaseous 1,2-cyclohexanedione has been investigated, revealing that it exists predominantly in the enol form with a sofa conformation of the six-membered ring. Quantum chemical calculations have supported these findings, estimating a high enol population at room temperature . Furthermore, the microwave spectrum of the 1,2-cyclohexanedione (monoenolic)–formic acid dimer has been measured, providing insights into the gas-phase structure of the dimer .

Chemical Reactions Analysis

Chemical reactions involving 1,2-cyclohexanedione have been studied extensively. For example, the compound undergoes photosensitized oxygenation in methanol, leading to the formation of various products including 5-oxoalkanoic acids . Cupric ion-catalyzed dioxygenation of 1,2-cyclohexanediones has also been observed, suggesting a nonenzymatic analog for quercetinase dioxygenation . Additionally, an attempted Beckmann rearrangement of 1,2-cyclohexanedione dioxime resulted in the formation of cyclohexano[c]1,2,5-oxadiazole, providing insights into the reaction's mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-cyclohexanedione have been characterized through various analytical techniques. Polarographic reduction studies have shown that 1,2-cyclohexanedione exists partly as a monoenol in aqueous solutions and exhibits complex behavior depending on the pH and hydration state . The spectral characteristics, pK values, hydrolysis resistance, and reactions with common cations of 1,2-cyclohexanedione bis(2-hydroxybenzoylhydrazone)s have also been reported, highlighting their potential use in analytical applications .

Scientific Research Applications

Molecular Structure and Properties

1,2-Cyclohexanedione's molecular structure has been extensively studied. Investigations into its vapor structure at 295 K suggest that it predominantly exists in the enol form, specifically as 2-hydroxy-2-cyclohexen-1-one, with the six-membered ring adopting a sofa conformation. This enol form is stabilized by a hydrogen bond, making it energetically more favorable than the keto form. Quantum chemical calculations and electron diffraction data have provided detailed insights into its molecular geometry and the stability of its enol form (Shen, Trætteberg, & Samdal, 2009).

Synthesis and Optimization

The synthesis of 1,2-Cyclohexanedione through the oxidation of cyclohexanone has been explored, with factors like the ratio of reactants and concentration of the acidic medium being critical for optimizing yield. Research has demonstrated that under optimal conditions, a yield of 76% can be achieved, indicating a high level of efficiency in its synthesis process (Wang We, 2014).

Chemical Reactions and Derivatives:

  • The compound is a key player in organocatalytic 1,3-dipolar cycloaddition reactions with azides, leading to the formation of highly substituted 1,2,3-triazoles. This reaction is significant due to its high yield, regioselectivity, and the variety of products that can be obtained by varying the organocatalysts and substrates (Xianhong Xu, Shi Zhen-yan, & Wenjun Li, 2016).
  • An unexpected aromatization reaction has been observed when 1,2-Cyclohexanedione reacts with alcohols under acid-catalyzed dehydration conditions, producing not only the expected ethers but also aryl ethers in moderate to good yields. This discovery opens up new pathways and potential applications for this compound in various chemical syntheses (Hunt, DeAngelis, & Solinski, 2017).
Electrochemical Applications

Cyclohexanedione has been evaluated as the negative electrode reaction material in organic redox flow batteries. Its electrochemical behavior, including the proton-coupled electron transfer process and quasi-reversible behavior in acidic media, alongside the capacity for up to 4 electrons to be transferred in the reduction process, indicates its potential utility in energy storage technologies (Leung et al., 2017).

Advanced Organic Synthesis

1,2-Cyclohexanedione has been used as a substrate in catalytic cycloisomerization reactions, resulting in the production of complex organic compounds like trienes and vinylpyrroles. This highlights its role as a versatile building block in the synthesis of complex organic molecules (Tanaka, Otake, & Hirano, 2007).

Safety And Hazards

It is recommended to wear personal protective equipment/face protection when handling 1,2-Cyclohexanedione. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .

properties

IUPAC Name

cyclohexane-1,2-dione
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InChI

InChI=1S/C6H8O2/c7-5-3-1-2-4-6(5)8/h1-4H2
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InChI Key

OILAIQUEIWYQPH-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(=O)C1
Source PubChem
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Molecular Formula

C6H8O2
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DSSTOX Substance ID

DTXSID6061101
Record name 1,2-Cyclohexanedione
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Molecular Weight

112.13 g/mol
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Physical Description

Light yellow solidified mass or fragments; mp = 34-38 deg C; [Sigma-Aldrich MSDS], Solid
Record name 1,2-Cyclohexanedione
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Record name 1,2-Cyclohexanedione
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Boiling Point

193.00 to 195.00 °C. @ 760.00 mm Hg
Record name 1,2-Cyclohexanedione
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Product Name

1,2-Cyclohexanedione

CAS RN

765-87-7
Record name 1,2-Cyclohexanedione
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Melting Point

38 - 40 °C
Record name 1,2-Cyclohexanedione
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,290
Citations
Q Shen, M Traetteberg, S Samdal - Journal of Molecular Structure, 2009 - Elsevier
The molecular structure of 1,2 cyclohexanedione has been investigated in the vapor at 295K. The electron diffraction data were consistent with a model of pure enol form (2-hydroxy-2-…
Number of citations: 14 www.sciencedirect.com
RC Voter, CV Banks, H Diehl - Analytical Chemistry, 1948 - ACS Publications
The compound 1, 2-cyclohexanedione dioxime, nioxime, is similar to dimethylglyoxime in yielding scarlet and yellow precipitates with nickel and palladium, respectively, which can be …
Number of citations: 58 pubs.acs.org
L De Borger, M Anteunis, H Lammens… - Bulletin des Sociétés …, 1964 - Wiley Online Library
into 1 -hydroxycyclopentane-1-carboxylic acid by a benzil rearrangement. Page 1 - 1 Bull. SOC. Chim. Belg., 73, pp. 73-80, 1 fig. (1964) I 1,ZCYCLOHEXANEDIONE L. DE BORGER(*), M …
Number of citations: 28 onlinelibrary.wiley.com
K Toi, E Bynum, E Norris, HA Itano - Journal of Biological Chemistry, 1967 - ASBMB
The guanido group of arginine condenses with 1,2-cyclohexanedione in alkaline aqueous medium to form a new α-amino acid. The product(1,2-cyclohexanedione-arginine) was shown …
Number of citations: 168 www.jbc.org
R Bakule, FA Long - Journal of the American Chemical Society, 1963 - ACS Publications
Although 1, 2-cyclohexanedione is normally available only as its mono enol, the ketone can be prepared in almost pure form through its bisulfite complex. The monohydrate of the …
Number of citations: 42 pubs.acs.org
FA Long, R Bakule - Journal of the American Chemical Society, 1963 - ACS Publications
The rate of the acid-catalyzed transformation of ketone and enol forms of 1, 2-cyclohexanedione to the equi-librium mixture has been studied in aqueous solutions as a function of …
Number of citations: 28 pubs.acs.org
J OKADA, A FUJIMOTO, K NAKANO… - Chemical and …, 1976 - jstage.jst.go.jp
Of several photoproducts of 1, 2—cyclohexanedione, the structure of the crystalline compound (Ilb) with a molecular formula CmHmO5 was established as perhydro-4a, …
Number of citations: 1 www.jstage.jst.go.jp
CV Banks, DT Hooker, JJ Richard - The Journal of Organic …, 1956 - ACS Publications
It has been known for some time that certain alicyclic yfc-dioximes possessed properties making them useful as analytical reagents for nickel and palladium. 4-9 In connection with a …
Number of citations: 15 pubs.acs.org
P TOMBOULIAN… - The Journal of Organic …, 1959 - ACS Publications
Spectroscopic evidence indicates that 4-, 5-, and 6-membered 1, 2-cycloalkanediones existexclusively in the enol form. 2-Hydroxy-2-cyclohexen-l-one reacts with the phenyl Grignard …
Number of citations: 11 pubs.acs.org
AK Samanta, P Pandey, B Bandyopadhyay… - Journal of Molecular …, 2010 - Elsevier
Fourier transform infrared (FTIR) spectroscopy of 1,2-cyclohexanedione (CHD) has been studied with the neat sample, low-pressure vapour, CCl 4 solution and in cold N 2 matrix. The …
Number of citations: 28 www.sciencedirect.com

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